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molecular formula C11H14BrClN2O B8577593 1-(4-Bromobenzoyl)piperazine hydrochloride CAS No. 634907-53-2

1-(4-Bromobenzoyl)piperazine hydrochloride

Cat. No. B8577593
M. Wt: 305.60 g/mol
InChI Key: KDLRSIVIUNMZOS-UHFFFAOYSA-N
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Patent
US06787653B2

Procedure details

With ice cooling, 100 mL (1.2 mol) of concentrated hydrochloric acid was added in portions to a solution of 100.0 g (1.16 mol) of piperazine in water (200 mL)-methanol (300 ml) and the mixture was stirred for 30 minutes. To the resulting solution was added dropwise a solution of 127.4 g (0.58 mol) of 4-bromobenzoyl chloride in tetrahydrofuran (300 mL) over about 40 minutes, and the mixture was stirred for 30 minutes. The reaction mixture was concentrated under reduced pressure to remove tetrahydrofuran. To the residue was added water (2 L) and the mixture was stirred for 2 hours at 70° C. At this temperature, insoluble materials were filtered off and the residue was washed with hot water (20 mL). The filtrate and the washing were combined. After cooling to about 20° C., 74.4 g (1.86 mol) of sodium hydroxide was added and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated saline, dried over anhydrous sodium sulfate and concentrated under reduced pressure. Isopropanol (400 mL) was added to the residue and the mixture was concentrated under reduced pressure. Isopropanol (1 L) was added again to the residue. The mixture was stirred at 50° C. to obtain a homogenous solution. Over about 20 minutes, 50 mL (0.60 mol) of concentrated hydrochloric acid was added dropwise to the resulting solution. After stirring for 10 minutes at 50° C., the mixture was cooled to room temperature, and stirred in an ice bath. The precipitates were collected by filtration and washed with isopropanol, whereby 140.1 g of 1-(4-bromobenzoyl)piperazine hydrochloride was obtained as colorless fine needles (yield: 79%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
127.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
74.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[Br:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([Cl:15])=[O:14])=[CH:11][CH:10]=1.[OH-].[Na+]>O.O1CCCC1.CO>[ClH:15].[Br:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([N:2]2[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]2)=[O:14])=[CH:11][CH:10]=1 |f:3.4,8.9|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
127.4 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
74.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
ADDITION
Type
ADDITION
Details
To the residue was added water (2 L)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at 70° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
At this temperature, insoluble materials were filtered off
WASH
Type
WASH
Details
the residue was washed with hot water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Isopropanol (400 mL) was added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Isopropanol (1 L) was added again to the residue
STIRRING
Type
STIRRING
Details
The mixture was stirred at 50° C.
CUSTOM
Type
CUSTOM
Details
to obtain a homogenous solution
WAIT
Type
WAIT
Details
Over about 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes at 50° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred in an ice bath
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
WASH
Type
WASH
Details
washed with isopropanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.BrC1=CC=C(C(=O)N2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 140.1 g
YIELD: CALCULATEDPERCENTYIELD 79%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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